Structural and Physicochemical Differentiation from Non-Fluorinated Cyclobutyl Sulfonyl Chlorides
A direct head-to-head comparison of computed physicochemical properties highlights the non-interchangeable nature of the target compound and its simplest non-fluorinated analog, cyclobutylmethanesulfonyl chloride. The target compound possesses a substantially higher molecular weight (280.7 vs. 169 Da) and lipophilicity (cLogP 2.18), alongside a distinct fraction of sp3-hybridized carbons (Fsp3 0.454), which is a key descriptor correlated with clinical success [1]. While direct biological assay data for the target methanesulfonyl chloride is unavailable in primary literature, its use as a synthetic precursor to a bioactive FLAP inhibitor confirms the biological relevance of this specific scaffold [2].
| Evidence Dimension | Physicochemical Profile and Molecular Complexity |
|---|---|
| Target Compound Data | MW: 280.7 Da; cLogP: 2.18; Fsp3: 0.454 |
| Comparator Or Baseline | Cyclobutylmethanesulfonyl chloride: MW: 169 Da; cLogP: N/A; Fsp3: N/A |
| Quantified Difference | ΔMW = +111.7 Da; The target compound is significantly larger and more lipophilic, incorporating a phenyl ring and gem-difluoro group. |
| Conditions | In silico prediction models (standard cheminformatics software). |
Why This Matters
The difference in molecular properties would lead to divergent pharmacokinetic and target-binding profiles in any derived compound, making the non-fluorinated analog an invalid substitute for SAR campaigns.
- [1] ChemSpace. (3,3-difluoro-1-phenylcyclobutyl)methanesulfonyl chloride. CSCS00132302296. Online: https://chem-space.com/CSCS00132302296-90E50E (Accessed 2026-05-09). View Source
- [2] Patel, M., et al. Evaluation of endo- and exo-aryl-substitutions and central scaffold modifications on diphenyl substituted alkanes as 5-lipoxygenase activating protein inhibitors. Bioorg. Med. Chem. Lett. 2012, 22, 4133-4138. View Source
